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Compound of Interest

Compound Name:
6,7-dihydro-5H-pyrrolo[3,4-

d]pyrimidine hydrochloride

Cat. No.: B1524906 Get Quote

An In-depth Technical Guide to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride:

Properties, Synthesis, and Applications in Drug Discovery

Executive Summary
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its hydrochloride salts represent a pivotal class of

heterocyclic compounds, serving as a foundational scaffold in modern medicinal chemistry.

This guide provides a comprehensive technical overview of its core chemical properties,

plausible synthetic routes, and critical applications, particularly in the development of targeted

therapeutics. The pyrrolopyrimidine core, as a bioisostere of purine, demonstrates a

remarkable propensity for interacting with the ATP-binding sites of various kinases. This has led

to its emergence as a "privileged scaffold" in the design of inhibitors for critical oncology

targets, including ATR, FAK, and KRAS. This document is intended for researchers, medicinal

chemists, and drug development professionals, offering expert insights into the compound's

utility as a strategic building block for novel pharmaceutical agents.

Core Chemical Identity and Physicochemical
Properties
The compound of interest is a bicyclic heteroaromatic system where a pyrrolidine ring is fused

to a pyrimidine ring. It is most commonly handled in its hydrochloride salt form to improve
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stability and solubility. It is crucial to distinguish between the different salt forms available from

commercial suppliers, as this affects molecular weight and handling properties.

Free Base: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Hydrochloride: Typically refers to the monohydrochloride salt.

Dihydrochloride: A common form where both the pyrimidine and the pyrrolidine nitrogens can

be protonated.

The structural similarity of the pyrrolopyrimidine core to adenine allows it to function as an

effective structural mimic, enhancing its potential as a kinase inhibitor.[1]

Chemical Structures
Below are the structures of the free base and its common hydrochloride salt forms. The

dihydrochloride form is particularly prevalent in commerce.[2]

Caption: Chemical structures of the free base and dihydrochloride forms.

Physicochemical Data Summary
The following table summarizes key quantitative data for the different forms of the compound.

Note that properties like LogP and TPSA are computational predictions.
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Property
6,7-dihydro-5H-
pyrrolo[3,4-
d]pyrimidine

... hydrochloride[3]
[4]

...
dihydrochloride[2]

CAS Number 53493-80-4[5] 1187830-46-1[3][6] 157327-51-0[2]

Molecular Formula C₆H₇N₃ C₆H₈ClN₃ C₆H₉Cl₂N₃

Molecular Weight 121.14 g/mol 157.60 g/mol 194.06 g/mol

Purity Not specified ≥96% ≥98%

TPSA 37.81 Å² 37.81 Å² 37.81 Å²

LogP (calculated) Not specified 0.5016 0.9234

Hydrogen Bond

Donors
1 1 1

Hydrogen Bond

Acceptors
3 3 3

Storage Conditions
Sealed, dry, room

temp.[5]
Room temperature[3]

Room temp., dark,

inert atm.

Synthesis and Characterization
While 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is often sold as a building

block, understanding its synthesis is key to appreciating its reactivity and potential for

derivatization. Direct, published protocols for the parent compound are scarce; however, a

plausible and representative synthetic workflow can be constructed based on established

methods for analogous heterocyclic systems, such as classical cyclocondensation reactions.[7]

Representative Synthetic Protocol
This protocol is a representative, logical pathway. The critical step is the cyclocondensation to

form the pyrimidine ring onto a pre-existing pyrrolidine core.

Starting Material Preparation: Begin with a suitable 3,4-disubstituted pyrrolidine precursor,

such as a protected 3-amino-4-cyanopyrrolidine. The choice of protecting group (e.g., Boc)

on the pyrrolidine nitrogen is critical for directing reactivity and ensuring solubility.
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Cyclocondensation: React the pyrrolidine precursor with a small, electrophilic one-carbon

unit, such as formamidine acetate or triethyl orthoformate. This reaction is typically heated in

a polar solvent like ethanol or isopropanol. The intramolecular cyclization is driven by the

nucleophilic attack of the amino group onto the intermediate formed from the cyano group

and the C1 source.

Deprotection: If a protecting group like Boc was used, it is removed under acidic conditions

(e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Salt Formation: The resulting free base is then treated with a stoichiometric amount of

hydrochloric acid (typically as a solution in ether or isopropanol) to precipitate the desired

hydrochloride or dihydrochloride salt, which can be isolated by filtration.

Synthetic Workflow Diagram
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Protected 3-Amino-4-Cyanopyrrolidine

Step 1: Cyclocondensation
Reagent: Formamidine Acetate

Solvent: Ethanol, Reflux

Protected 6,7-dihydro-5H-
pyrrolo[3,4-d]pyrimidin-4-amine

Step 2: Deprotection / Modification
(e.g., Diazotization / Reduction)

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Step 3: Salt Formation
Reagent: HCl in Dioxane

Final Product:
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Hydrochloride / Dihydrochloride

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of the target compound.

Analytical Characterization
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Comprehensive characterization is essential to confirm the structure and purity. While specific

spectra for the parent hydrochloride are not readily available in the literature, the expected

characteristics can be predicted.

Technique Expected Characteristics

¹H NMR

Signals corresponding to the two CH₂ groups of

the pyrrolidine ring (likely complex multiplets

around 3.0-4.5 ppm), a signal for the NH proton

(broad, exchangeable), and two distinct singlets

or doublets for the pyrimidine protons in the

aromatic region (8.0-9.0 ppm). Protonation will

shift adjacent signals downfield.

¹³C NMR

Aliphatic signals for the pyrrolidine carbons (40-

60 ppm) and aromatic signals for the pyrimidine

carbons (140-160 ppm), including the fused

quaternary carbons.

Mass Spec (ESI+)

For the free base, a molecular ion peak [M+H]⁺

at m/z 122.07. For the hydrochloride, this same

peak will be observed as the HCl is lost in the

gas phase.

FT-IR

N-H stretching vibrations (around 3200-3400

cm⁻¹), C-H stretching (aliphatic and aromatic,

2850-3100 cm⁻¹), and C=N/C=C stretching

characteristic of the heteroaromatic system

(1500-1650 cm⁻¹).

Reactivity and Applications in Medicinal Chemistry
The true value of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride lies in its role as a

versatile scaffold for building complex, biologically active molecules. Its reactivity is centered on

the secondary amine of the pyrrolidine ring, which serves as a key handle for derivatization.

The Pyrrolopyrimidine Scaffold as a Privileged Kinase
Hinge-Binder
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Kinases are a major class of drug targets, and their inhibition is a cornerstone of modern

oncology. Most kinase inhibitors target the ATP-binding pocket. The pyrrolopyrimidine core is a

structural mimic of the adenine portion of ATP, allowing it to form critical hydrogen bonds with

the "hinge region" of the kinase domain, a conserved motif that anchors ATP. This inherent

binding capability makes it an ideal starting point for designing potent and selective kinase

inhibitors.[1]

Case Study: Inhibition of ATR Kinase for Cancer
Therapy
Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage

Response (DDR), a pathway that cells use to repair DNA and survive genotoxic stress.[8] Many

cancer cells have defects in other DDR pathways and become heavily reliant on ATR to survive

the replication stress inherent to rapid proliferation. Inhibiting ATR can therefore be synthetically

lethal to cancer cells.

Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been discovered as a new class of

highly potent ATR inhibitors.[1][8] In one study, a derivative (compound 5g) exhibited an IC₅₀

value of 0.007 µM against ATR kinase and displayed significant anti-tumor activity by reducing

the phosphorylation of ATR's downstream targets.[1]
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Caption: Inhibition of the ATR pathway by a pyrrolopyrimidine derivative.

Other Key Applications
FAK Inhibitors: Phenyl-substituted derivatives have shown promise as inhibitors of Focal

Adhesion Kinase (FAK), a protein implicated in cancer cell migration and metastasis.[7]

KRAS Inhibitors: The scaffold has been used to design novel inhibitors targeting the

challenging KRAS-G12D cancer mutation, with derivatives showing potent enzymatic

inhibition.[9]

Anti-inflammatory Agents: Spiro-fused pyrrolo[3,4-d]pyrimidine derivatives have been

synthesized and shown to act as potent and selective COX-2 inhibitors, demonstrating

significant anti-inflammatory activity.[10]
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Safety, Handling, and Storage
As a chemical intermediate intended for research, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
hydrochloride requires careful handling in a laboratory setting.

Usage: For research and further manufacturing use only, not for direct human use.[2]

Safety: Standard personal protective equipment (gloves, safety glasses, lab coat) should be

worn. Work should be conducted in a well-ventilated area or a fume hood.

Storage: The compound should be stored at room temperature in a tightly sealed container,

protected from light and moisture. For long-term stability, storage under an inert atmosphere

(e.g., argon or nitrogen) is recommended.

Conclusion
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is more than a simple heterocyclic

compound; it is a strategically vital building block for the development of next-generation

therapeutics. Its structural resemblance to purines provides an innate advantage for targeting

ATP-dependent enzymes, particularly kinases. The extensive research into its derivatives has

validated the scaffold's utility in creating potent and selective inhibitors for critical targets in

oncology and inflammation. For medicinal chemists and drug discovery scientists, a thorough

understanding of this compound's properties, reactivity, and synthetic potential is essential for

leveraging its full power in the design of novel, impactful medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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